molecular formula C13H9D3N4 B610090 2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine CAS No. 210049-13-1

2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine

Cat. No. B610090
M. Wt: 227.28
InChI Key: UQVKZNNCIHJZLS-FIBGUPNXSA-N
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Description

“2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazopyridines has been well studied. For instance, the cyclization to the imidazo[4,5-b]pyridine ring system can be effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . In another study, unlabeled PhIP is deuterated using a boron trifluoride phosphoric acid complex in one step .


Molecular Structure Analysis

Imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5-b]pyridines, imidazo [4,5-c]pyridines, imidazo [1,5-a]pyridines and imidazo [1,2-a]pyridines .


Chemical Reactions Analysis

Imidazopyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of imidazopyridines has been well studied in the past decade because of its importance as a bioactive scaffold .

Scientific Research Applications

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines

    • Application : These compounds were synthesized and their biological activity was evaluated. The evaluation included in vitro assessment of antiproliferative effects on a diverse selection of human cancer cell lines, antibacterial activity against chosen Gram-positive and Gram-negative bacterial strains, and antiviral activity on a broad panel of DNA and RNA viruses .
    • Method : The compounds were synthesized using standard methods of organic synthesis .
    • Results : The most pronounced antiproliferative activity was observed for compound 10, which contained an unsubstituted amidino group, and compound 14, which contained a 2-imidazolinyl amidino group; both displayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma (IC 50 0.4 and 0.7 μM, respectively) .
  • Synthesis of Imidazo [1,5-a]pyrimidine Derivatives

    • Application : New derivatives of imidazo [1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1 H -imidazol-4 (5)-amine with 1,3-diketones or malondialdehyde derivatives .
    • Method : The proposed method involves in situ generation of 1 H -imidazol-4 (5)-amine via TFA-catalyzed Boc deprotection under mild conditions followed by its condensation with malondialdehydes .
    • Results : The discovered conversion of imidazo [1,5-a]pyrimidine core into 3 H -imidazo [4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .
  • Clinical Diversity of Pyridine Scaffolds

    • Application : Pyridine scaffolds, which are similar to the structure of your compound, have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
    • Method : The compounds are synthesized using standard methods of organic synthesis .
    • Results : A series of 2-amino-3- (3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3- c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines. These substituted compounds exhibited promising anti-proliferative activity .
  • Anti-Inflammatory Activities of Pyrimidines

    • Application : Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Method : Numerous methods for the synthesis of pyrimidines are described .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Synthesis of Imidazo[4,5-b]pyridines

    • Application : A regioselective approach for the synthesis of 2-substituted 3 H-imidazo[4,5-b]pyridine and 1 H-imidazo[4,5-b]pyridine has been reported .
    • Method : The authors obtained products with yields from medium to high using standard methods of organic synthesis .
    • Results : The synthesized compounds were found to be effective for the coupling of 2-halo imidazo[4 ,5-b]pyridines with pyridone nucleophiles .
  • Pyridine-Based Scaffolds in Drug Development

    • Application : Pyridine-based scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
    • Method : The compounds are synthesized using standard methods of organic synthesis .
    • Results : A series of 2-amino-3- (3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3- c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines. These substituted compounds exhibited promising anti-proliferative activity .
  • Analysis of Heterocyclic Aromatic Amines in Food and Process Flavours

    • Application : Heterocyclic aromatic amines, including 2-amino-1-(trideuteromethyl)-6-phenyl-imidazo[4,5-b]pyridine, were analysed in commercially available meat products and process flavours .
    • Method : After sample preparation by Extrelut treatment, subsequent solid phase extraction applying propylsulphonic and C18 silica cartridges, as well as derivatization with 3,5-bis-trifluoromethylbenzyl bromide, HRGC-electron-impact-ionization-MS (HRGC-EIMS) analysis in the selected ion monitoring mode was performed .
    • Results : Isotope dilution analysis with 2amino-8-methyl-3-(trideuteromethyl)-3H-imidazo[4,5- f]quinoxaline and 2-amino-1-(trideuteromethyl)-6-phenyl-imidazo[4,5-b]pyridine was used to quantify certain compounds. The detection limit of 1 ng/g evaluated for certain compounds was sufficient for routine analysis .

properties

IUPAC Name

6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVKZNNCIHJZLS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670097
Record name 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine

CAS RN

210049-13-1
Record name 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
SF Teunissen, MLH Vlaming, H Rosing… - … of Chromatography B, 2010 - Elsevier
The development and validation of a bioanalytical assay is described for the simultaneous analysis of 2-amino-1-methyl-6-phenylimidazo[4-5-b]pyridine (PhIP) and its main metabolite 2…
Number of citations: 19 www.sciencedirect.com
D Konorev, JS Koopmeiners, Y Tang… - Chemical research in …, 2015 - ACS Publications
2-Amino-9H-pyrido[2,3-b]indole (AαC) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are carcinogenic heterocyclic aromatic amines (HAAs) formed during the …
Number of citations: 20 pubs.acs.org
R Busquets, L Puignou, MT Galceran - Analytica chimica acta, 2006 - Elsevier
A new method for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in hemoglobin has been developed. The method is based on a protein hydrolysis with …
Number of citations: 12 www.sciencedirect.com
I Willenberg, L von Elsner, P Steinberg, NH Schebb - Food chemistry, 2015 - Elsevier
Heterocyclic aromatic amines such as PHIP are formed during the heat processing of food. PHIP undergoes bacterial metabolism leading to 7-hydroxy-5-methyl-3-phenyl-6,7,8,9-…
Number of citations: 18 www.sciencedirect.com
J Guo, K Yonemori, L Le Marchand… - Analytical …, 2015 - ACS Publications
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a carcinogenic heterocyclic aromatic amine formed in cooked meat. The use of naturally colored hair containing PhIP can …
Number of citations: 15 pubs.acs.org
DG Walters, PJ Young, C Agus, MG Knize… - …, 2004 - academic.oup.com
Consumption of red meat is associated with an increased risk of colorectal cancer, whereas cruciferous vegetable consumption reduces cancer risk. While the mechanisms remain to be …
Number of citations: 136 academic.oup.com
AK Goodenough, HAJ Schut… - Chemical research in …, 2007 - ACS Publications
An accurate and sensitive liquid chromatography-electrospray ionization/multi-stage mass spectrometry (LC-ESI/MS/MS n ) technique has been developed for the characterization and …
Number of citations: 95 pubs.acs.org
MLH Vlaming, SF Teunissen, E van de Steeg… - Molecular …, 2014 - ASPET
The multidrug transporters breast cancer resistance protein (BCRP), multidrug-resistance protein 1 (MDR1), and multidrug-resistance–associated protein (MRP) 2 and 3 eliminate toxic …
Number of citations: 31 molpharm.aspetjournals.org
R Busquets, H Frandsen, JÅ Jönsson… - Chemical Research …, 2013 - ACS Publications
Heterocyclic amines (HCAs) are mutagenic/carcinogenic compounds formed at ng/g levels during frying meat or fish. The effect of the normal intake of dietary HCAs in humans and their …
Number of citations: 23 pubs.acs.org
H Hashimoto, T Hanaoka, M Kobayashi… - … of Chromatography B, 2004 - Elsevier
A column-switching liquid chromatography–mass spectrometry was developed for quantification of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in human hair. Hair sample …
Number of citations: 25 www.sciencedirect.com

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